molecular formula C13H10N2O5 B506153 2-(2-methylimidazole-1-carbonyl)terephthalic Acid

2-(2-methylimidazole-1-carbonyl)terephthalic Acid

Cat. No.: B506153
M. Wt: 274.23g/mol
InChI Key: BIDVMTVQPGULGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylimidazole-1-carbonyl)terephthalic Acid is a compound that combines the structural motifs of imidazole and terephthalic acid Imidazoles are a class of heterocyclic compounds containing nitrogen, known for their versatility in various chemical reactions and applications Terephthalic acid is an aromatic dicarboxylic acid widely used in the production of polyesters and resins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylimidazole-1-carbonyl)terephthalic Acid typically involves the reaction of 2-methylimidazole with terephthalic acid under specific conditions. One common method is the condensation reaction, where 2-methylimidazole and terephthalic acid are heated together in the presence of a dehydrating agent. This reaction forms the desired compound through the elimination of water.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylimidazole-1-carbonyl)terephthalic Acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form derivatives with altered chemical properties.

    Substitution: The aromatic ring of terephthalic acid can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions on the aromatic ring can introduce various functional groups such as halides or nitro groups.

Scientific Research Applications

2-(2-methylimidazole-1-carbonyl)terephthalic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and polymers.

Mechanism of Action

The mechanism of action of 2-(2-methylimidazole-1-carbonyl)terephthalic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The terephthalic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Terephthalic acid: An aromatic dicarboxylic acid used in the production of polyesters.

    Imidazole-4,5-dicarboxylic acid: Another imidazole derivative with two carboxylic acid groups.

Uniqueness

2-(2-methylimidazole-1-carbonyl)terephthalic Acid is unique due to its combination of imidazole and terephthalic acid structures. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23g/mol

IUPAC Name

2-(2-methylimidazole-1-carbonyl)terephthalic acid

InChI

InChI=1S/C13H10N2O5/c1-7-14-4-5-15(7)11(16)10-6-8(12(17)18)2-3-9(10)13(19)20/h2-6H,1H3,(H,17,18)(H,19,20)

InChI Key

BIDVMTVQPGULGI-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O

Canonical SMILES

CC1=NC=CN1C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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